molecular formula C16H12ClF3N2O2 B3272261 3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide CAS No. 565171-06-4

3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide

Cat. No.: B3272261
CAS No.: 565171-06-4
M. Wt: 356.72 g/mol
InChI Key: NQICBDPFUAPOJE-UHFFFAOYSA-N
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Description

3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide is a synthetic organic compound characterized by the presence of a chloroacetylamino group and a trifluoromethyl-phenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide typically involves the following steps:

    Formation of the Chloroacetylamino Intermediate: The initial step involves the reaction of 2-chloroacetyl chloride with an appropriate amine to form the chloroacetylamino intermediate.

    Coupling with Trifluoromethyl-phenylamine: The intermediate is then coupled with 3-trifluoromethyl-phenylamine under suitable conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while hydrolysis would produce a carboxylic acid and an amine.

Scientific Research Applications

3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Material Science: It may be utilized in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide involves its interaction with specific molecular targets. The chloroacetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl-phenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide
  • 3-(2-Iodo-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide
  • 3-(2-Fluoro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide

Uniqueness

3-(2-Chloro-acetylamino)-N-(3-trifluoromethyl-phenyl)-benzamide is unique due to the presence of the chloro group, which can participate in specific substitution reactions that are not possible with other halogens. Additionally, the trifluoromethyl group imparts unique electronic properties that can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2/c17-9-14(23)21-12-5-1-3-10(7-12)15(24)22-13-6-2-4-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICBDPFUAPOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172411
Record name 3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565171-06-4
Record name 3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565171-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroacetyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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